molecular formula C17H26N2O7S B3943343 1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid

1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid

Cat. No.: B3943343
M. Wt: 402.5 g/mol
InChI Key: OOUSVUKIGUDBKS-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenylmethyl group and a propylsulfonyl group, along with oxalic acid. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The methoxyphenylmethyl group is introduced through a nucleophilic substitution reaction, while the propylsulfonyl group is added via sulfonylation. The final step involves the formation of the oxalic acid salt.

    Nucleophilic Substitution: The piperazine ring is reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to form 1-[(4-Methoxyphenyl)methyl]piperazine.

    Sulfonylation: The intermediate product is then reacted with propylsulfonyl chloride in the presence of a base like triethylamine to introduce the propylsulfonyl group.

    Formation of Oxalic Acid Salt: The final compound is obtained by reacting the sulfonylated piperazine with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenyl derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and various substituted piperazines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methoxyphenyl)methyl]-4-methylpiperazine: Similar structure but with a methyl group instead of a propylsulfonyl group.

    1-[(4-Methoxyphenyl)methyl]-4-ethylsulfonylpiperazine: Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.

    1-[(4-Methoxyphenyl)methyl]-4-butylsulfonylpiperazine: Similar structure but with a butylsulfonyl group instead of a propylsulfonyl group.

Uniqueness

The uniqueness of 1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The propylsulfonyl group, in particular, enhances its solubility and potential bioactivity compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S.C2H2O4/c1-3-12-21(18,19)17-10-8-16(9-11-17)13-14-4-6-15(20-2)7-5-14;3-1(4)2(5)6/h4-7H,3,8-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUSVUKIGUDBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid
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1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid
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1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid
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1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid
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1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid
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1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid

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